![molecular formula C25H36N4O2 B14228413 4,4'-[Undecane-1,11-diylbis(oxy)]di(benzene-1-carboximidamide) CAS No. 750643-73-3](/img/structure/B14228413.png)
4,4'-[Undecane-1,11-diylbis(oxy)]di(benzene-1-carboximidamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-[Undecane-1,11-diylbis(oxy)]di(benzene-1-carboximidamide) is a complex organic compound with the molecular formula C25H36N4O2. This compound consists of 36 hydrogen atoms, 25 carbon atoms, 4 nitrogen atoms, and 2 oxygen atoms . It is known for its unique structure, which includes two benzene rings connected by an undecane chain with oxygen linkages and carboximidamide groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Undecane-1,11-diylbis(oxy)]di(benzene-1-carboximidamide) typically involves the reaction of 4-aminobenzonitrile with undecane-1,11-diol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions for several hours to ensure complete conversion . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-pressure reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4,4’-[Undecane-1,11-diylbis(oxy)]di(benzene-1-carboximidamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
4,4’-[Undecane-1,11-diylbis(oxy)]di(benzene-1-carboximidamide) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and antiseptic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,4’-[Undecane-1,11-diylbis(oxy)]di(benzene-1-carboximidamide) involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. The compound targets specific proteins and enzymes within the microbial cells, ultimately leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
Propamidine: A similar compound with antimicrobial properties, used in the treatment of minor eye infections.
Hexamidine: Another related compound with similar antimicrobial activity.
Pentamidine: Known for its use in treating protozoal infections.
Uniqueness
4,4’-[Undecane-1,11-diylbis(oxy)]di(benzene-1-carboximidamide) is unique due to its specific undecane linkage and the presence of carboximidamide groups, which confer distinct chemical and biological properties compared to other similar compounds .
Propiedades
Número CAS |
750643-73-3 |
|---|---|
Fórmula molecular |
C25H36N4O2 |
Peso molecular |
424.6 g/mol |
Nombre IUPAC |
4-[11-(4-carbamimidoylphenoxy)undecoxy]benzenecarboximidamide |
InChI |
InChI=1S/C25H36N4O2/c26-24(27)20-10-14-22(15-11-20)30-18-8-6-4-2-1-3-5-7-9-19-31-23-16-12-21(13-17-23)25(28)29/h10-17H,1-9,18-19H2,(H3,26,27)(H3,28,29) |
Clave InChI |
YBCPLLUVNZHSDB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=N)N)OCCCCCCCCCCCOC2=CC=C(C=C2)C(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


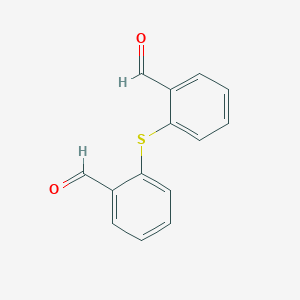
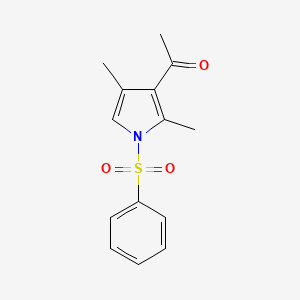
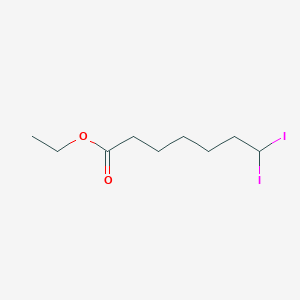

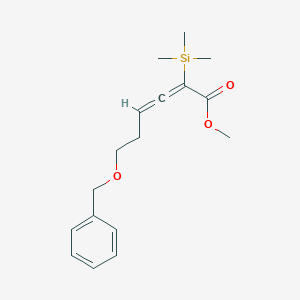
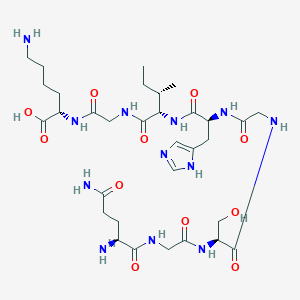
![2,7-Dibromo-3',6'-bis(octyloxy)-9,9'-spirobi[fluorene]](/img/structure/B14228384.png)
![2-[(4-Phenylpiperidin-1-yl)methyl]-1H-indole](/img/structure/B14228387.png)
![4-Methoxy-5-[(1-methylpiperidin-4-yl)methoxy]benzene-1,2-diamine](/img/structure/B14228394.png)
![[(Dodec-5-en-5-yl)selanyl]benzene](/img/structure/B14228395.png)
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14228399.png)
![2-Thiazolamine, 5-fluoro-4-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-](/img/structure/B14228402.png)
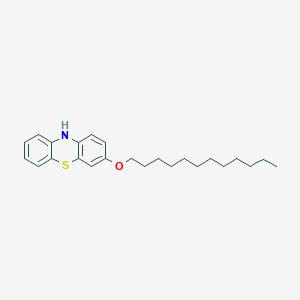
![3-hydroxy-2-[(1R)-3-(methylamino)-1-phenylpropoxy]benzoic acid](/img/structure/B14228418.png)
